molecular formula C23H22FN7O B2413232 (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-22-1

(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2413232
CAS No.: 920227-22-1
M. Wt: 431.475
InChI Key: HLDLEYIFWYAUNS-UHFFFAOYSA-N
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Description

The compound (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, a triazolopyrimidine core, and a piperazine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-fluorophenylhydrazine and a suitable pyrimidine derivative under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The triazolopyrimidine intermediate is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of the (3,4-dimethylphenyl) Group: This step involves the acylation of the piperazine derivative with (3,4-dimethylphenyl)acetic acid or its derivatives, using reagents like SOCl₂ (thionyl chloride) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic methyl groups, using oxidizing agents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).

    Reduction: Reduction reactions can target the triazolopyrimidine core or the carbonyl group, using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃ (aluminium chloride).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its structure allows it to interact with specific enzymes and receptors, making it a promising lead compound.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dimethylphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
  • (3,4-dimethylphenyl)(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-15-6-7-17(12-16(15)2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)19-5-3-4-18(24)13-19/h3-7,12-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDLEYIFWYAUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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